molecular formula C21H28ClN5O3 B1193127 (1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

Cat. No.: B1193127
M. Wt: 433.9 g/mol
InChI Key: KATPAPFGRPJUHJ-MXKWNSRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRS7469 is a synthetic organic compound known for its selective agonistic activity on the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of central nervous system diseases .

Scientific Research Applications

MRS7469 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of adenosine receptor agonists.

    Biology: MRS7469 is employed in research to understand the role of adenosine A1 receptors in various biological processes.

    Medicine: The compound is being investigated for its potential therapeutic effects in treating central nervous system diseases.

    Industry: MRS7469 is used in the development of new pharmaceuticals targeting adenosine receptors.

Preparation Methods

The synthesis of MRS7469 involves several steps, starting with the preparation of the bicyclo[3.1.0]hexane-2,3-diol core. The key intermediate is then reacted with 2-chloro-6-[(dicyclobutylmethyl)amino]-9H-purin-9-yl to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

MRS7469 undergoes various chemical reactions, including:

Mechanism of Action

MRS7469 exerts its effects by selectively binding to and activating the adenosine A1 receptor. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These molecular targets and pathways are crucial for the compound’s therapeutic effects .

Comparison with Similar Compounds

MRS7469 is unique in its high selectivity for the adenosine A1 receptor compared to other similar compounds. Some of the similar compounds include:

Properties

Molecular Formula

C21H28ClN5O3

Molecular Weight

433.9 g/mol

IUPAC Name

(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

InChI

InChI=1S/C21H28ClN5O3/c22-20-25-18(24-13(10-3-1-4-10)11-5-2-6-11)14-19(26-20)27(9-23-14)15-12-7-21(12,8-28)17(30)16(15)29/h9-13,15-17,28-30H,1-8H2,(H,24,25,26)/t12-,15-,16+,17+,21+/m1/s1

InChI Key

KATPAPFGRPJUHJ-MXKWNSRKSA-N

Isomeric SMILES

C1CC(C1)C(C2CCC2)NC3=C4C(=NC(=N3)Cl)N(C=N4)[C@@H]5[C@H]6C[C@]6([C@H]([C@H]5O)O)CO

SMILES

O[C@@H]1[C@]2(CO)C[C@]2([H])[C@@H](N3C=NC4=C(NC(C5CCC5)C6CCC6)N=C(Cl)N=C34)[C@@H]1O

Canonical SMILES

C1CC(C1)C(C2CCC2)NC3=C4C(=NC(=N3)Cl)N(C=N4)C5C6CC6(C(C5O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS7469;  MRS-7469;  MRS 7469

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 2
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 3
Reactant of Route 3
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 4
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 5
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Reactant of Route 6
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol

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